REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:10][CH3:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:12]([C:14]([C:20]#[N:21])=[C:15](C#N)[C:16]#[N:17])#[N:13].CCCCCC>CN(C=O)C.C(=O)([O-])O.[Na+]>[CH2:10]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:15]([C:16]#[N:17])=[C:14]([C:20]#[N:21])[C:12]#[N:13])=[CH:6][CH:5]=1)[CH3:11] |f:4.5|
|
Name
|
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C#N)C#N)C#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
Then, the solution obtained
|
Type
|
CUSTOM
|
Details
|
was restored to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid thus deposited was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to azeotropic distillation twice with 300 ml of toluene
|
Type
|
CUSTOM
|
Details
|
to remove the water content
|
Type
|
ADDITION
|
Details
|
Thereafter, 300 ml of ethyl acetate was added
|
Type
|
TEMPERATURE
|
Details
|
by heating at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
To the mixture obtained
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid thus deposited was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was vacuum-dried
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |